Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride

Description

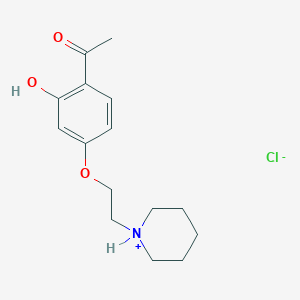

Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride is a substituted acetophenone derivative characterized by a hydroxy group at the 6' position and a piperidinoethoxy moiety at the 4' position of the acetophenone backbone.

Properties

CAS No. |

21092-66-0 |

|---|---|

Molecular Formula |

C15H22ClNO3 |

Molecular Weight |

299.79 g/mol |

IUPAC Name |

1-[2-hydroxy-4-(2-piperidin-1-ium-1-ylethoxy)phenyl]ethanone;chloride |

InChI |

InChI=1S/C15H21NO3.ClH/c1-12(17)14-6-5-13(11-15(14)18)19-10-9-16-7-3-2-4-8-16;/h5-6,11,18H,2-4,7-10H2,1H3;1H |

InChI Key |

OLHIOWMSCJNGCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCCCC2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with acetophenone as the starting material.

Etherification: The 4’ position is functionalized with a piperidinoethoxy group through an etherification reaction. This involves the reaction of the hydroxyacetophenone intermediate with 2-(piperidino)ethanol under suitable conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

Substitution: The piperidinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinoethoxy group can enhance its binding affinity to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with four analogs:

*Estimated based on structural analogs.

Key Observations :

- Substitution Patterns: The target compound shares the piperidinoethoxy group with Pitofenone but lacks the benzoate ester. Compared to Amiodarone, it lacks iodine atoms and the benzofuran ring, which are critical for Amiodarone’s antiarrhythmic activity and lipophilicity .

- Solubility : The hydrochloride salt form in all compounds improves aqueous solubility, a common strategy for enhancing bioavailability .

- Molecular Weight: The target compound likely falls within the range of Pitofenone and Vernakalant (~385–440 g/mol), suggesting moderate bioavailability compared to heavier molecules like Amiodarone .

Pharmacological and Toxicological Profiles

Key Observations :

- Receptor Interactions: The piperidinoethoxy group in the target compound may offer conformational flexibility for receptor binding, similar to Pitofenone . In contrast, Amiodarone’s diiodo and benzofuran groups facilitate interactions with cardiac potassium channels .

- Toxicity : The absence of iodine in the target compound may reduce long-term tissue accumulation risks compared to Amiodarone . However, piperidine derivatives can exhibit variable toxicity depending on substitution .

Impurities and Stability Considerations

- Amiodarone Impurities: Desethylamiodarone (lacking one ethyl group) and mono-iodo analogs are documented, highlighting the impact of substituent modifications on purity and activity .

- Pitofenone Stability: Supplied as a stable crystalline solid with ≥4-year shelf life at -20°C, suggesting the target compound may require similar storage conditions .

Q & A

Basic: How can researchers optimize the synthesis of 6'-hydroxy-4'-(2-(piperidino)ethoxy)acetophenone hydrochloride to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. For example:

- Stepwise Etherification: Introduce the piperidinoethoxy group via nucleophilic substitution using 2-(piperidino)ethanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrochloride Salt Formation: Precipitate the final product using HCl gas in anhydrous diethyl ether to enhance crystallinity and stability .

- Purification: Use column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) followed by recrystallization from ethanol to achieve >95% purity .

Critical Parameters:

- Temperature (60–80°C for etherification), solvent polarity, and stoichiometric ratios of reactants.

- Monitor reaction progress via TLC or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (DMSO-d₆): Identify aromatic protons (δ 6.8–7.4 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and piperidine signals (δ 1.4–2.8 ppm) .

- ¹³C NMR: Confirm carbonyl (δ ~200 ppm) and quaternary carbons in the acetophenone core .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₂₂ClNO₄: 336.12) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or salt formation .

Basic: How does the hydrochloride salt form influence solubility and biological activity?

Methodological Answer:

- Enhanced Solubility: The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS pH 7.4 vs. <5 mg/mL for free base), critical for in vitro assays .

- Stability: The salt form reduces hygroscopicity, improving shelf life when stored at -20°C in desiccated conditions .

- Bioavailability: Protonation of the piperidine nitrogen enhances membrane permeability in cellular uptake studies .

Advanced: What structure-activity relationship (SAR) strategies can elucidate the role of the piperidinoethoxy substituent?

Methodological Answer:

- Analog Synthesis: Replace piperidine with pyrrolidine or morpholine to assess steric/electronic effects on receptor binding .

- In Vitro Assays: Test analogs in target-specific models (e.g., GPCR binding assays) to correlate substituent position with IC₅₀ values .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the ethoxy group) .

Example Finding:

Piperidine analogs show 10-fold higher affinity for α-adrenergic receptors compared to morpholine derivatives due to optimal basicity .

Advanced: How can researchers evaluate metabolic stability and potential drug-drug interactions?

Methodological Answer:

- Microsomal Stability Assay: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential .

- Metabolite Identification: Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the 6'-position) .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation: Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .

- Crystallographic Studies: Determine if conformational changes in the target protein (e.g., kinase activation loops) explain discrepant IC₅₀ values .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions under physiological conditions (GROMACS) to identify dynamic binding modes .

Advanced: What computational tools predict off-target effects or toxicity?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate BBB permeability, hERG inhibition, and Ames mutagenicity .

- Proteome Screening: Perform similarity ensemble approach (SEA) to identify off-targets (e.g., serotonin receptors) based on structural similarity .

- Toxicogenomics: Integrate RNA-seq data (e.g., LINCS L1000) to map gene expression changes linked to hepatotoxicity .

Advanced: How to design experiments probing synergistic effects with other pharmacophores?

Methodological Answer:

- Fragment-Based Design: Combine with known pharmacophores (e.g., benzodiazepine moieties) via click chemistry and test in combination therapy models .

- Isobologram Analysis: Quantify synergy in anti-inflammatory or anticancer assays using CompuSyn software .

- PK/PD Modeling: Use NONMEM to optimize dosing regimens for co-administered compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.